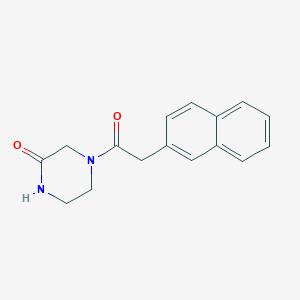![molecular formula C15H15N3O B7537625 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide, also known as CDMB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide is not fully understood. However, it has been proposed that 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide may inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This inhibition may lead to changes in the expression of genes that are involved in cell growth and division, leading to the anti-tumor effects of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide.
Biochemical and Physiological Effects:
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. It has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide. Another area of research is the investigation of the potential use of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide in the treatment of viral infections, such as HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide and its potential use in the treatment of cancer.
Métodos De Síntesis
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a base. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a palladium catalyst or the reaction of 4-cyanobenzoyl chloride with 2-amino-1,5-dimethylpyrrole in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its potential use in the treatment of cancer and viral infections. 4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide has also been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the development of cancer.
Propiedades
IUPAC Name |
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-3-8-14(18(11)2)10-17-15(19)13-6-4-12(9-16)5-7-13/h3-8H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTYEQSKZZLIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)




![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)
![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)